molecular formula C12H9Cl2NO2S B3032867 4-Chloro-n-(4-chlorophenyl)benzenesulfonamide CAS No. 599-87-1

4-Chloro-n-(4-chlorophenyl)benzenesulfonamide

Cat. No. B3032867
CAS RN: 599-87-1
M. Wt: 302.2 g/mol
InChI Key: CALNUDRLRJURKB-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with chloro substituents on both the benzene ring and the phenyl ring attached to the sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in several studies. For instance, a one-pot synthesis method for N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was developed, offering advantages such as high yields, short reaction times, and high purity . Additionally, various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amines . An electrochemical method was also described for the synthesis of N-(4-chlorophenyl)benzenesulfonamide, involving the oxidation of 4-chloroaniline in the presence of arylsulfinic acids .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the orientation of the aromatic rings and the nature of the substituents. For example, the crystal structure of a related compound, N-(3-chlorophenyl)benzenesulfonamide, showed that the two aromatic rings form a dihedral angle of 65.4° . Similarly, the dihedral angle between the sulfonyl and benzoyl benzene rings in 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate is 84.4° . These angles influence the overall shape of the molecule and its potential interactions in a crystal lattice or with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-chloro-N-(4-chlorophenyl)benzenesulfonamide and related compounds can be inferred from studies on their photooxidation and electrochemical behavior. Photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide leads to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene . Electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids produces diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are closely related to their molecular structure. The presence of hydrogen bonds, such as N—H⋯O and O—H⋯O, can lead to the formation of chains or layers in the crystal structure, affecting the compound's solubility and stability . The crystal packing can also be stabilized by weak interactions like C—H⋯O, C—Cl⋯π, and π⋯π interactions . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Structural Analysis and Medicinal Potential

4-Chloro-n-(4-chlorophenyl)benzenesulfonamide shows extensive intra- and intermolecular hydrogen bonds, which stabilize its structure. Such sulfonamide groups are noted for their potential in medicinal applications, as observed in carbamoylsulfonamide derivatives. The study by Siddiqui et al. (2008) elaborates on this structural stability and potential medicinal use (Siddiqui et al., 2008).

Photooxidation Processes

Miller and Crosby (1983) researched the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide, highlighting its conversion to nitroso- and nitro-products under specific conditions. This study is significant for understanding the chemical behavior of such compounds under irradiation (Miller & Crosby, 1983).

Synthesis and Characterization

Kausar et al. (2019) focused on synthesizing novel Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and explored their biological potential, particularly their enzyme inhibition and antioxidant capabilities. This work provides insight into the synthetic versatility and potential biological applications of these compounds (Kausar et al., 2019).

Molecular Docking and Antitumor Activity

Research by Gul et al. (2016) includes the synthesis and bioactivity study of derivatives of 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. They specifically investigated the cytotoxic and carbonic anhydrase inhibitory effects, noting some compounds' potential as novel anticancer agents (Gul et al., 2016).

Antifungal and Anticancer Potential

Studies like those by Slawinski et al. (2006) and Rostom (2006) have synthesized novel derivatives of 4-chloro-n-(4-chlorophenyl)benzenesulfonamide and evaluated their in vitro antitumor activity. These compounds have shown promising results against various cancer cell lines, emphasizing their potential in cancer therapy (Slawinski et al., 2006), (Rostom, 2006).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There are several papers that discuss “4-Chloro-n-(4-chlorophenyl)benzenesulfonamide” and its derivatives . These papers could provide more insights into the future directions of this compound.

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALNUDRLRJURKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279517
Record name 4-chloro-n-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-n-(4-chlorophenyl)benzenesulfonamide

CAS RN

599-87-1
Record name 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC12970
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12970
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-n-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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